

Application of NMR Spectroscopy for Structural Studies of Pyrroline-5-Carboxylate (P5C)

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Compound of Interest

Compound Name: Pyrroline-5-carboxylate

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Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and interactions of **Pyrroline-5-carboxylate** (P5C) at the atomic level. P5C is a critical intermediate in amino acid metabolism, linking the pathways of proline, ornithine, and glutamate.[1] Its structural lability, particularly its tautomeric equilibrium with L-glutamate- γ -semialdehyde (GSA), makes NMR an indispensable tool for its characterization in solution.[1][2] Understanding the structural features of P5C is paramount for developing inhibitors of enzymes in its metabolic pathway, such as P5C reductase (PYCR) and P5C dehydrogenase (P5CDH), which are potential targets for cancer therapy and other diseases.[3]

The primary applications of NMR spectroscopy in P5C structural studies include:

- **Structural Elucidation and Tautomerism:** One-dimensional (1D) ^1H and ^{13}C NMR, along with two-dimensional (2D) experiments like Heteronuclear Single Quantum Coherence (HSQC), are employed to determine the precise chemical structure of P5C in solution. A key application is the characterization of the tautomeric equilibrium between the cyclic imine form (P5C) and the open-chain aldehyde form (GSA).[1][2] The relative populations of these tautomers can be quantified by integrating the corresponding signals in the NMR spectra, providing insights into the factors that influence this equilibrium, such as pH and solvent conditions.[4][5][6]

- **Quantitative Analysis (qNMR):** Quantitative NMR (qNMR) allows for the accurate determination of P5C concentration in various samples.^[7] This is particularly valuable in metabolic studies and for assessing the purity of P5C preparations. By using an internal standard with a known concentration, the absolute amount of P5C, including its different tautomeric forms, can be precisely measured.^{[4][6]}
- **Protein-Ligand Interaction Studies:** NMR is instrumental in characterizing the interaction of P5C with its metabolic enzymes. Techniques such as:
 - **Chemical Shift Perturbation (CSP) Mapping:** By recording ^1H - ^{15}N HSQC spectra of an isotopically labeled protein (e.g., PYCR1) upon titration with P5C, changes in the chemical shifts of specific amino acid residues can be monitored.^{[8][9]} These perturbations identify the binding site of P5C on the protein surface.
 - **Saturation Transfer Difference (STD) NMR:** This technique is used to identify which parts of the P5C molecule are in close contact with the protein. By irradiating the protein and observing the transfer of saturation to the P5C molecule, the binding epitope of the ligand can be mapped.^{[10][11][12][13]}
 - **Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY):** This experiment can also be used to detect the binding of P5C to its target protein by observing the transfer of magnetization from bulk water to the ligand upon binding.

These NMR-based approaches provide critical structural and quantitative data that can guide the rational design of drugs targeting P5C metabolism.

Data Presentation

While specific experimental ^1H and ^{13}C NMR data for P5C is not readily available in the public domain, a study on P5C-derived biomarkers provides chemical shifts for related structures, which can serve as a reference.^[1] The following table summarizes these reported values for a derivative, (2s,5r)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid, in D_2O .

Atom	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
H α (C α)	4.12 (dd, J = 9.3, 4.7 Hz)	61.2
H δ (C δ)	3.89 (ddd, J = 11.9, 8.6, 6.0 Hz)	57.2
CH $_2$ (carboxymethyl)	2.91 – 2.75 (m)	36.2
H β (C β)	2.28 (m)	28.8
H γ (C γ)	2.22 – 2.08 (m)	28.1
-	-	175.0 (COO $^-$)
-	-	174.4 (COO $^-$)

Table 1: ^1H and ^{13}C NMR chemical shifts for a P5C derivative in D_2O , referenced to the residual solvent peak. Data extracted from a study on hyperprolinemia type II biomarkers.[1]

Experimental Protocols

Protocol for ^1H and ^{13}C NMR of P5C for Structural Elucidation and Tautomerism Studies

This protocol outlines the general procedure for acquiring 1D ^1H and ^{13}C NMR spectra of P5C to characterize its structure and investigate the P5C-GSA tautomeric equilibrium.

1.1. Sample Preparation:

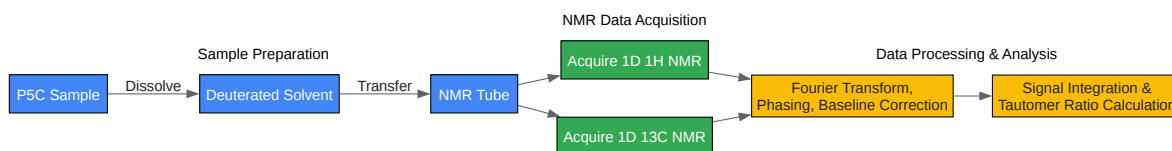
- Weigh 1-10 mg of P5C hydrochloride salt.[1]
- Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D_2O , Methanol- d_4 , or a buffer solution prepared in D_2O to control pH) in a clean, dry vial.[14][15]
- Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[15][16][17]
- Cap the NMR tube securely to prevent solvent evaporation.[16]

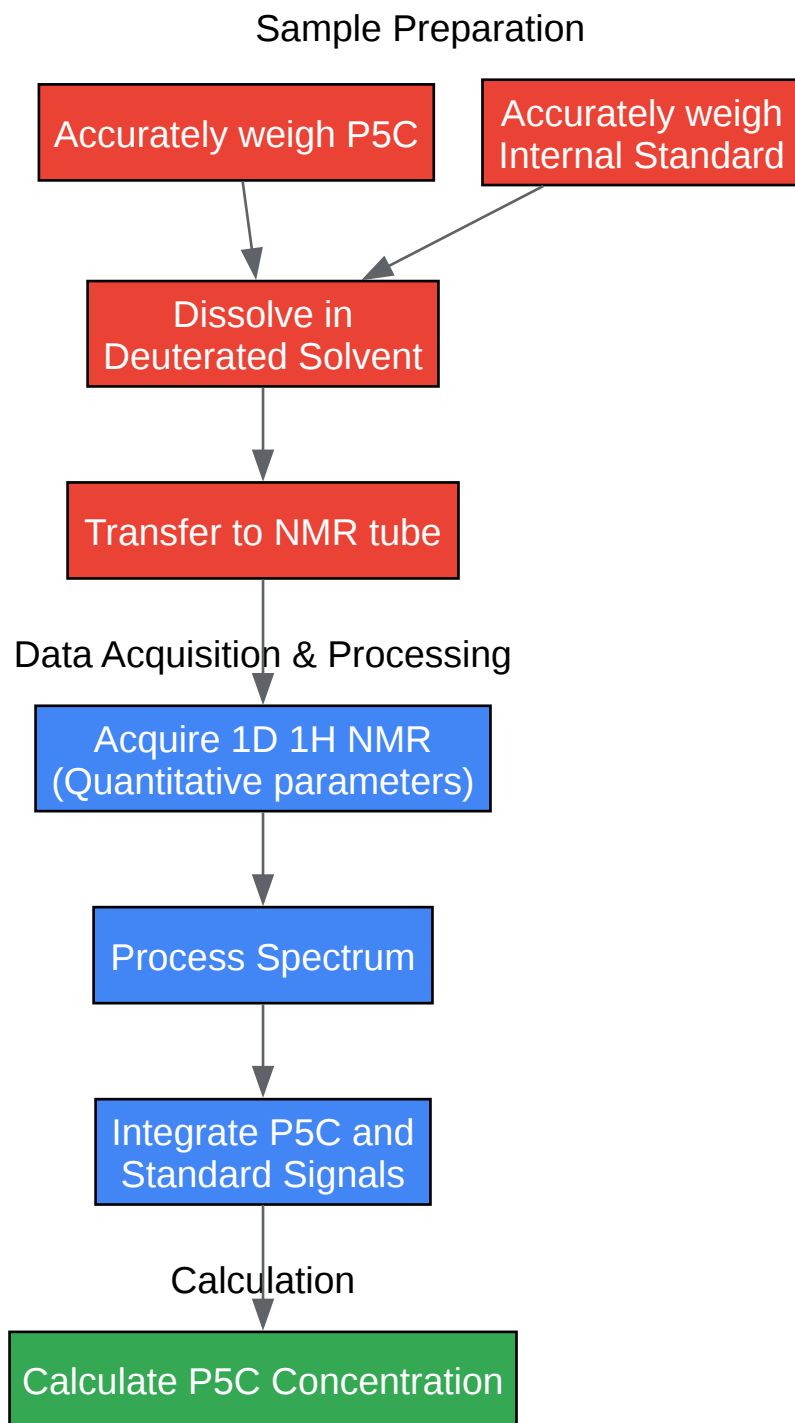
1.2. NMR Data Acquisition:

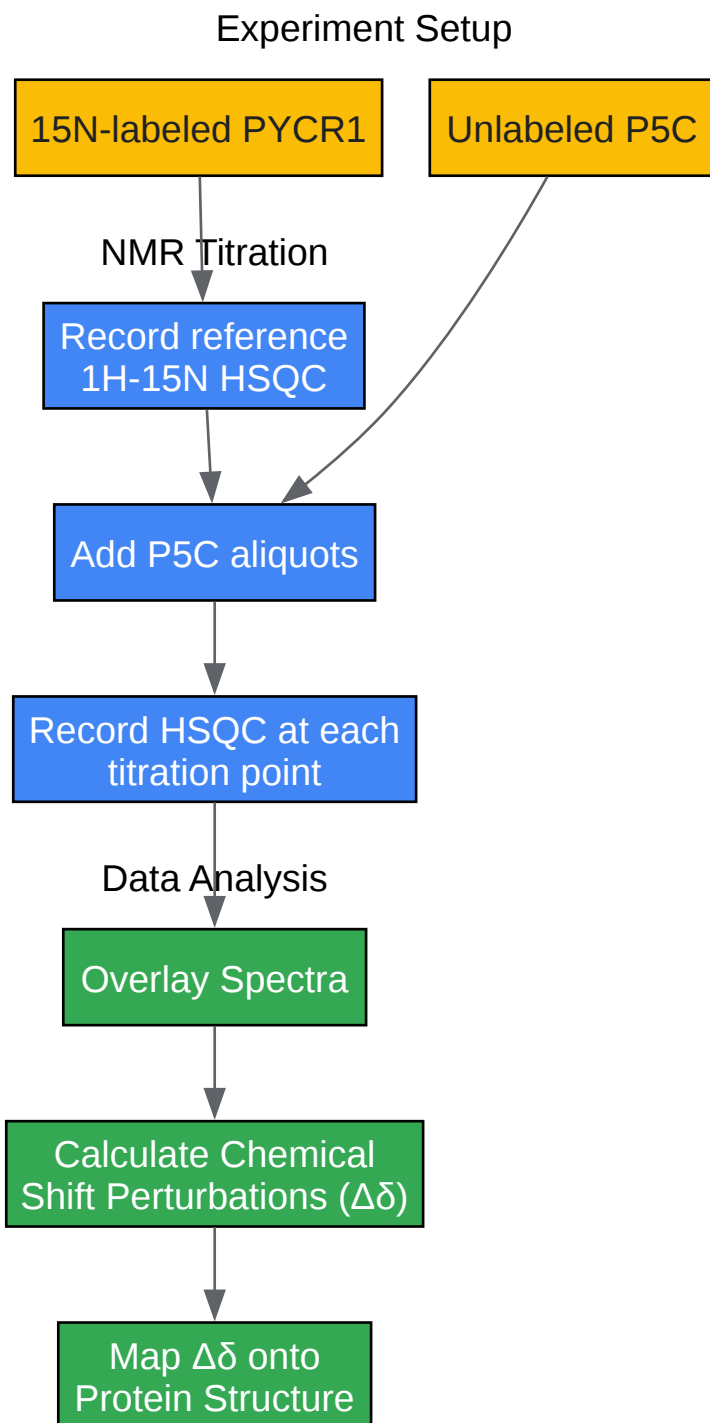
- Insert the sample into the NMR spectrometer.
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire a 1D ^1H spectrum using a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio ($\text{S/N} > 100$).
- Acquire a 1D ^{13}C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
 - A higher number of scans will be required due to the lower natural abundance and sensitivity of ^{13}C .
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent signal.[\[1\]](#)

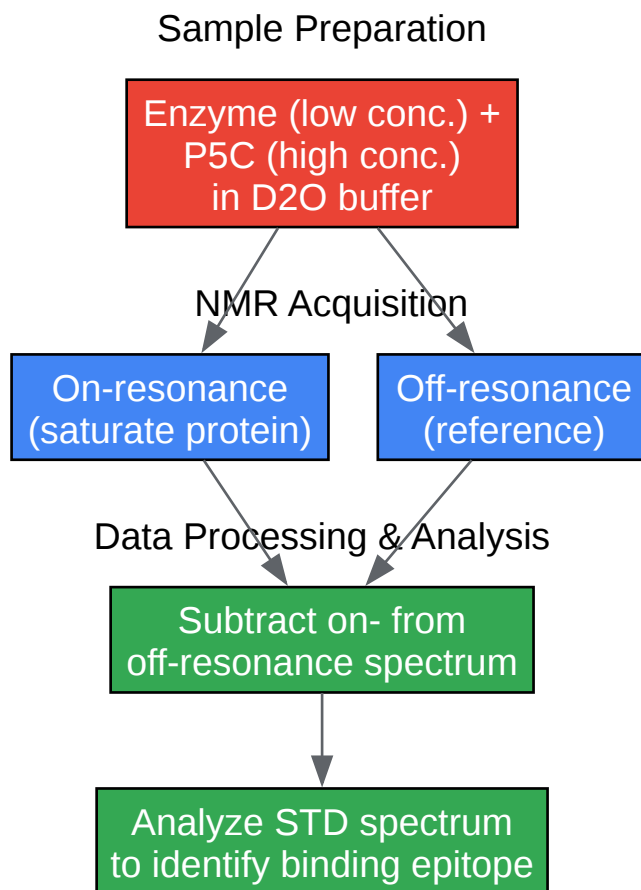
1.3. Analysis of Tautomerism:

- Identify distinct sets of signals corresponding to the P5C and GSA tautomers.
- Integrate the area of well-resolved signals for each tautomer in the ^1H spectrum.
- Calculate the molar ratio of the tautomers from the integral values, correcting for the number of protons giving rise to each signal.









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